molecular formula C18H19ClFN3O4S B2969818 N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251710-78-7

N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2969818
CAS No.: 1251710-78-7
M. Wt: 427.88
InChI Key: SHOAOPYGVWVVJH-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a piperidine-1-sulfonyl group at position 5 and an acetamide-linked 2-chloro-4-fluorophenyl moiety. The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine-sulfonyl moiety may improve solubility and target binding .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O4S/c19-15-10-13(20)4-6-16(15)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOAOPYGVWVVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H14ClFN2O3S
  • Molecular Weight : 400.9 g/mol

This compound features a piperidine moiety, which is known for its significant pharmacological properties, including antimicrobial and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The synthesis often includes the formation of the piperidine ring and subsequent modifications to introduce the chloro and fluoro substituents.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine structures demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The standardized disc agar diffusion method has been employed to evaluate the antimicrobial activity against various pathogens including Staphylococcus aureus and Pseudomonas fluorescens .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the piperidine and sulfonamide groups are often associated with cytotoxic effects on cancer cell lines. Research indicates that related compounds have shown antiproliferative activity against various cancer types .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of compounds similar to this compound:

StudyFocusFindings
Study 1AntimicrobialSignificant activity against Staphylococcus aureus and Aspergillus fumigatus
Study 2Enzyme InhibitionEffective AChE inhibitor with potential neuroprotective effects
Study 3AnticancerInduced apoptosis in cancer cell lines; promising results in cytotoxicity assays

Comparison with Similar Compounds

Core Heterocycle Variations

The 1,2-dihydropyridin-2-one core distinguishes this compound from analogs with pyrazolopyrimidine (e.g., 438225-09-3) or 1,2,4-triazole (e.g., 442648-07-9) cores. Pyrazolopyrimidines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas 1,2-dihydropyridinones may exhibit broader enzymatic interactions due to their partial saturation and keto functionality .

Substituent Analysis

  • Piperidine-1-sulfonyl vs. Dimethylamino/Acetyl Groups: The piperidine-sulfonyl group in the target compound contrasts with the dimethylamino and acetyl substituents in pyridin-2-one derivatives from (e.g., compounds 1 and 2).
  • 2-Chloro-4-fluorophenyl vs. Thiophen-2-ylmethyl/Chlorophenyl :
    The chloro-fluorophenyl group offers a balance of electronegativity and steric bulk, which may improve receptor selectivity compared to 4-chlorophenyl (e.g., 438225-09-3) or thiophene-containing analogs (e.g., 728013-05-6). Fluorine’s electronegativity can also reduce oxidative metabolism, enhancing bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility: The sulfonyl group likely improves aqueous solubility compared to cyano-substituted analogs (e.g., pyridin-2-one(1) in ) .
  • Metabolic Stability : Fluorine and chlorine substituents reduce CYP450-mediated degradation, suggesting longer half-life than furan- or thiophene-containing compounds (e.g., 442648-07-9) .

Comparative Data Table

Compound Name Core Structure Key Substituents Predicted Activity References
N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 1,2-dihydropyridin-2-one Piperidine-1-sulfonyl, 2-chloro-4-fluorophenyl Kinase/protease inhibition, high solubility
1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 1,2-dihydropyridin-2-one Acetylphenyl, dimethylamino Anticancer (DNA intercalation)
N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Cyclopropyl, difluoromethyl Kinase inhibition (e.g., JAK inhibitors)
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole Furan-2-yl, prop-2-en-1-yl Antimicrobial, moderate metabolic stability

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for targeting enzymes requiring both hydrophobic and polar interactions. However, empirical studies are needed to validate its pharmacokinetic advantages over analogs, particularly in vivo efficacy and toxicity profiles.

Q & A

Q. What advanced techniques validate crystallinity and polymorphic forms?

  • Methodological Answer : Perform:
  • PXRD : Compare diffraction patterns with simulated data (Mercury software).
  • DSC/TGA : Identify melting points and thermal degradation profiles.
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration (space group P21/c, Z=4) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer : Re-evaluate experimental variables:
  • Cell Line Variability : Test across multiple lines (e.g., HT-29 vs. A549).
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Methodological Optimization

Q. What purification techniques maximize yield while retaining compound stability?

  • Methodological Answer : Use:
  • Flash Chromatography : Biotage systems with KP-Sil columns (gradient elution).
  • Recrystallization : Ethanol/water mixtures (80:20 v/v) at 4°C.
  • Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Methodological Answer : Conduct accelerated stability testing:
  • pH Range : 1.2 (HCl) to 7.4 (phosphate buffer).
  • Temperature : 25°C, 40°C, and 60°C.
  • Analysis : HPLC at 0, 1, 3, and 6 months to track degradation (e.g., sulfone oxidation) .

Advanced Characterization

Q. What role does X-ray crystallography play in confirming the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. Data collection at 100 K (Cu-Kα radiation) and refinement via SHELXTL software confirm the absence of racemization or tautomeric forms .

Q. How can researchers leverage QSAR modeling to predict toxicity profiles?

  • Methodological Answer : Develop QSAR models using:
  • Descriptors : LogP, topological surface area, HOMO/LUMO energies.
  • Databases : PubChem BioAssay data for hepatotoxicity endpoints.
  • Validate with in vivo zebrafish embryo assays (LC50 determination) .

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